molecular formula C8H10N2O2S B5614651 N'-benzylidenemethanesulfonohydrazide

N'-benzylidenemethanesulfonohydrazide

Cat. No.: B5614651
M. Wt: 198.24 g/mol
InChI Key: OAKWDJZMYUUGPP-VQHVLOKHSA-N
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Description

N'-Benzylidenemethanesulfonohydrazide is a hydrazide derivative characterized by a methanesulfonohydrazide backbone conjugated to a benzylidene moiety via an imine (C=N) bond. The synthesis typically involves condensation of methanesulfonohydrazide with substituted benzaldehydes under reflux conditions in ethanol or DMF, often catalyzed by acidic or oxidative agents . The structure is confirmed via spectroscopic techniques (1H/13C NMR, HRMS) and elemental analysis .

Properties

IUPAC Name

N-[(E)-benzylideneamino]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-13(11,12)10-9-7-8-5-3-2-4-6-8/h2-7,10H,1H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKWDJZMYUUGPP-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NN=CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N/N=C/C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40879136
Record name Benzaldehyde Me-sulfonylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Spectral Analysis

  • Disulfide Analogs: Compounds like N,N'-disulfanediyl-bis(N'-benzylideneacetohydrazide) () show distinct disulfide (S–S) linkages, enabling glutathione-responsive cleavage in cancer cells. However, methanesulfonohydrazides lack this feature, limiting their redox activity .
  • Spectral Data: HRMS: (E)-N'-(4-Nitrobenzylidene)benzenesulfonohydrazide exhibits [M+H]⁺ at 305.0563 (calc. 305.0565) . 1H NMR: Allyl-substituted derivatives show characteristic peaks at δ 5.2–5.8 ppm for vinyl protons .

Key Research Findings

Substituent Positioning : Para-substituted derivatives generally outperform ortho/meta analogs in enzyme inhibition due to better alignment with active-site residues .

Bioisosteric Replacements: Replacing sulfonohydrazide with dithiocarbazate (e.g., in ) alters metal-binding capacity but reduces metabolic stability .

Thermodynamic Stability : The (E)-isomer is 10–15 kcal/mol more stable than the (Z)-form, as shown by DFT calculations (implied in ).

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